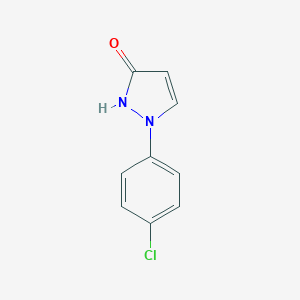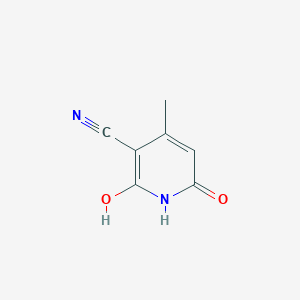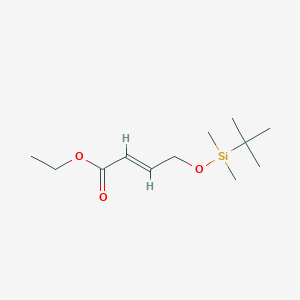
Ethyl 4-((tert-butyldimethylsilyl)oxy)-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((tert-butyldimethylsilyl)oxy)-2-butenoate, commonly known as EBSE, is a chemical compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of EBSE is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. EBSE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. EBSE has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
EBSE has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant activities. In animal studies, EBSE has been shown to reduce inflammation and oxidative stress in various tissues, including the liver and kidneys. EBSE has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EBSE has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and versatility in various fields. However, EBSE also has some limitations, including its low solubility in water and its instability under certain conditions.
Direcciones Futuras
There are several future directions for research on EBSE, including the development of more efficient synthesis methods, the investigation of its potential as a drug candidate for the treatment of various diseases, and the exploration of its potential applications in material science. Additionally, further studies are needed to fully understand the mechanism of action of EBSE and its biochemical and physiological effects.
Métodos De Síntesis
EBSE can be synthesized through various methods, including the reaction of ethyl acetoacetate with tert-butyldimethylsilyl chloride and triethylamine in the presence of a catalyst such as iodine. The reaction produces EBSE as a yellowish liquid with a boiling point of 130-132°C and a molecular weight of 254.4 g/mol.
Aplicaciones Científicas De Investigación
EBSE has been widely studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, EBSE has been used as a key intermediate for the synthesis of various compounds, including natural products and pharmaceuticals. In medicinal chemistry, EBSE has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. In material science, EBSE has been studied for its potential use in the synthesis of functional materials, including polymers and nanoparticles.
Propiedades
Número CAS |
94844-37-8 |
|---|---|
Nombre del producto |
Ethyl 4-((tert-butyldimethylsilyl)oxy)-2-butenoate |
Fórmula molecular |
C12H24O3Si |
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
ethyl (E)-4-[tert-butyl(dimethyl)silyl]oxybut-2-enoate |
InChI |
InChI=1S/C12H24O3Si/c1-7-14-11(13)9-8-10-15-16(5,6)12(2,3)4/h8-9H,7,10H2,1-6H3/b9-8+ |
Clave InChI |
BVEFNOUDBPFBQH-CMDGGOBGSA-N |
SMILES isomérico |
CCOC(=O)/C=C/CO[Si](C)(C)C(C)(C)C |
SMILES |
CCOC(=O)C=CCO[Si](C)(C)C(C)(C)C |
SMILES canónico |
CCOC(=O)C=CCO[Si](C)(C)C(C)(C)C |
Sinónimos |
Ethyl (E)-4-[(tert-Butyldimethylsilyl)oxy]but-2-enoate; (2E)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-butenoic Acid Ethyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B42893.png)




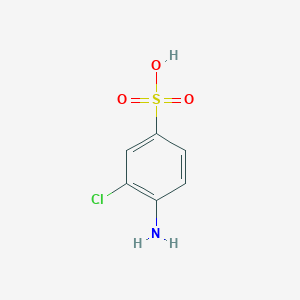
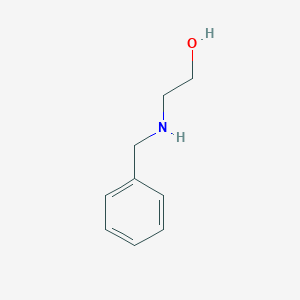
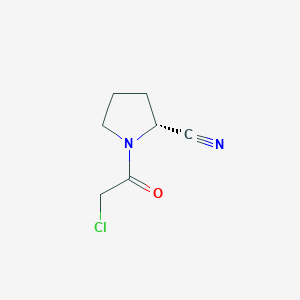
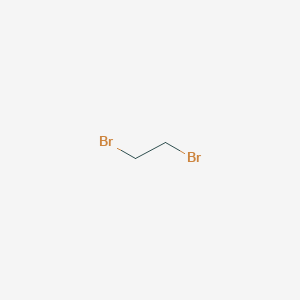
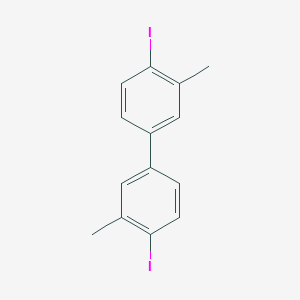
![(6S,8S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B42916.png)
